Ciglitazone
Overview
Description
Ciglitazone is a member of the thiazolidinedione class of compounds, developed by Takeda Pharmaceuticals in the early 1980s . It is considered the prototypical compound for this class, which includes other notable compounds such as pioglitazone and troglitazone . Although this compound was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . This compound is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Mechanism of Action
Target of Action
Ciglitazone is a potent and selective ligand for Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound binds to the PPARγ ligand-binding domain with an EC50 of 3.0 µM . This binding activates PPARγ, leading to changes in the transcription of genes involved in glucose and lipid metabolism .
Biochemical Pathways
Upon activation by this compound, PPARγ regulates several biochemical pathways. It increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells . Additionally, this compound significantly decreases VEGF production by human granulosa cells .
Result of Action
This compound’s activation of PPARγ leads to several molecular and cellular effects. It acts as an anti-hyperglycemic agent in the ob/ob murine model in vivo . It also inhibits differentiation and angiogenesis in HUVEC, stimulates adipogenesis, and decreases osteoblastogenesis in human mesenchymal stem cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been suggested that this compound may potentially be used in ovarian hyperstimulation syndrome, indicating that its efficacy could be influenced by the hormonal environment . .
Biochemical Analysis
Biochemical Properties
Ciglitazone is a potent and selective PPARγ ligand . It binds to the PPARγ ligand-binding domain with an EC50 of 3.0 μM . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
This compound has been observed to have various effects on cells. It is active in vivo as an anti-hyperglycemic agent in the ob/ob murine model . This compound increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PPARγ ligand . By binding to the PPARγ ligand-binding domain, it influences various cellular and molecular processes .
Dosage Effects in Animal Models
In C57BL 6J-ob ob mice, treatment with 100 mg/kg this compound for 2 days elicited a drastic fall in blood glucose
Metabolic Pathways
This compound’s involvement in metabolic pathways is largely associated with its role as a PPARγ ligand . PPARγ is known to play a crucial role in the regulation of several metabolic pathways, including lipid biosynthesis and glucose metabolism .
Preparation Methods
The synthesis of ciglitazone involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinedione ring and the attachment of the benzyl group. The synthetic route typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable amine with a thioester under acidic conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinedione intermediate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ciglitazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ciglitazone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of thiazolidinediones.
Comparison with Similar Compounds
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Known for its potent insulin-sensitizing effects and lower risk of hepatotoxicity compared to troglitazone.
Troglitazone: The first thiazolidinedione to be marketed but was withdrawn due to severe liver toxicity.
Rosiglitazone: Another thiazolidinedione with a similar mechanism of action but associated with cardiovascular risks.
This compound’s uniqueness lies in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other clinically used thiazolidinediones .
Properties
IUPAC Name |
5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFWTZACSRHJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040757 | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-77-3 | |
Record name | Ciglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciglitazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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